molecular formula C8H12N4 B1356849 4-(Piperazin-1-yl)pyrimidine CAS No. 51047-52-0

4-(Piperazin-1-yl)pyrimidine

Katalognummer: B1356849
CAS-Nummer: 51047-52-0
Molekulargewicht: 164.21 g/mol
InChI-Schlüssel: CBQYFXRCWSZCQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Wissenschaftliche Forschungsanwendungen

4-(Piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:

Biologische Aktivität

4-(Piperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological evaluations, and therapeutic potentials of this compound, focusing on its antibacterial, antiviral, and anticancer properties.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the reaction of piperazine with pyrimidine derivatives. Various synthetic routes have been explored to optimize yields and enhance biological activity. For instance, a four-step synthesis has been reported where starting materials are reacted under microwave conditions to yield high-purity compounds .

Antibacterial Activity

This compound derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A notable study highlighted the compound's ability to inhibit Escherichia coli DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The minimal inhibitory concentration (MIC) values for these compounds ranged from 7.81 to 31.25 μg/mL, indicating potent antibacterial properties comparable to traditional antibiotics like amoxicillin .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget BacteriaMIC (μg/mL)
4bE. coli7.81
4bStaphylococcus aureus15.63
4bBacillus subtilis31.25

Antiviral Activity

In addition to antibacterial properties, certain derivatives of this compound have been identified as potent inhibitors of the chikungunya virus (CHIKV). Structure-activity relationship (SAR) studies revealed that modifications at specific positions significantly enhance antiviral efficacy. One derivative demonstrated a selectivity index greater than 61 against CHIKV, indicating its potential as a therapeutic agent .

Table 2: Antiviral Activity Against CHIKV

CompoundIC50 (μM)Selectivity Index
Optimized Compound<5>61

Anticancer Activity

Recent studies have also explored the anticancer potential of piperazine-pyrimidine hybrids. For example, one study reported that compounds derived from this structure exhibited moderate to significant efficacy against human breast cancer cells, with an IC50 value of approximately 18 μM for one of the most promising derivatives . These compounds were shown to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells.

Table 3: Anticancer Activity of Piperazine-Pyrimidine Derivatives

CompoundCancer Cell LineIC50 (μM)
Compound 5eBreast Cancer18
OlaparibBreast Cancer57.3

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antibacterial : Inhibition of DNA gyrase and topoisomerase IV disrupts bacterial DNA replication.
  • Antiviral : The mechanism involves interference with viral replication processes.
  • Anticancer : Compounds inhibit PARP1, leading to impaired DNA repair in cancer cells.

Eigenschaften

IUPAC Name

4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYFXRCWSZCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592770
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51047-52-0
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 7.4 g (0.0256 mol) of 1-(2-chloro-4-pyrimidinyl)-4-(phenylmethyl)piperazine in 100 ml of ethanol was hydrogenated in the presence of 2 g of 10% palladium/charcoal for 4 hours at 40° C. under 5 bar of hydrogen pressure. The crude product obtained after conventional working up was purified by column chromatography over silica gel (30-60 μm) using FM1/cyclohexane 9/1 (v/v) as eluant. Colourless crystals, Rf=0.3 (FM1/cyclohexane 9/1 (v/v)); Macherey-Nagel POLYGRAM® SIL G/UV254, ready-made films for TLC). Yield: 1.7 g (40.7% of theory).
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

1-(Benzyl)-4-(4-chloropyrimidin-6-yl)piperazine (58.0 g) was dissolved, with some heating, in methanol (700 ml), treated with 10% Pd on activated carbon (11.6 g) and agitated and hydrogenated at atmospheric pressure for 8 h. The catalyst was removed by filtering through celite. The filtrate thus obtained was then evaporated under reduced pressure to a yellow-brown viscous gum which was chromatographed through 60 υm silica gel, eluting with 5% methanol, 1% ammonium hydroxide and 94% dichloromethane to obtain 4-(4-pyrimidinyl)piperazine, as a white solid, 25 g (76% yield based on prehydrogenation substrate);
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
11.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 2
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(Piperazin-1-yl)pyrimidine
Customer
Q & A

Q1: How do 4-(piperazin-1-yl)pyrimidine derivatives interact with Akt and what are the downstream effects of this interaction?

A1: One study [] investigated this compound derivatives as ATP-competitive inhibitors of Akt, an enzyme involved in cell signaling pathways regulating cell growth, proliferation, and survival. While the exact binding interactions were not fully elucidated in this specific paper, the competitive nature suggests these derivatives likely occupy the ATP binding site within Akt, preventing ATP binding and subsequent phosphorylation activity. Inhibiting Akt can disrupt downstream signaling cascades involved in tumorigenesis, making it a target for cancer therapies.

Q2: How does modifying the structure of this compound derivatives affect their activity as Akt inhibitors?

A2: Researchers employed 3D-QSAR modeling (CoMFA and CoMSIA) to understand the relationship between the structure of this compound derivatives and their Akt inhibitory activity []. They found that the electrostatic, hydrophobic, and hydrogen bond donor properties of substituents on the scaffold significantly influence inhibitory potency. By analyzing these models, they designed new derivatives predicted to have improved activity, demonstrating the power of SAR studies in drug discovery.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.